N-(4-acetamidophenyl)-2-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide
Description
This compound is a propanamide derivative featuring a 1,2,3,4-tetrazole ring substituted at the 5-position with a 4-methylphenyl group and linked via a sulfanyl bridge to the propanamide backbone. Such structural motifs are common in medicinal chemistry for their metabolic stability and bioactivity .
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2S/c1-12-4-10-17(11-5-12)25-19(22-23-24-25)28-13(2)18(27)21-16-8-6-15(7-9-16)20-14(3)26/h4-11,13H,1-3H3,(H,20,26)(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMHZEQOJLZKQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)SC(C)C(=O)NC3=CC=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-2-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The acetamidophenyl group is then introduced through acylation reactions, followed by the formation of the sulfanyl-propanamide moiety via thiolation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH levels during the synthesis process. Additionally, the use of catalysts and solvents can be crucial in enhancing the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-2-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce different nitrogen heterocycles. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(4-acetamidophenyl)-2-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-2-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide involves its interaction with specific molecular targets and pathways. The tetrazole ring and sulfanyl group can form strong interactions with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition or activation of specific pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Variations
Triazole vs. Tetrazole Analogs Compounds with 1,2,3-triazole cores (e.g., 2-[(1H-1,2,3-triazol-5-yl)sulfanyl]-N-(4-fluorobenzyl)acetamide, compound 39) exhibit antibacterial activity (MIC = 8–16 µg/mL) but lower metabolic stability compared to tetrazole derivatives due to reduced aromaticity and nitrogen content .
Oxadiazole and Thiazole Derivatives Propanamides like 7d (3-{5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl-N-(4-methylphenyl)propanamide) demonstrate moderate anti-inflammatory activity but higher melting points (134–178°C) due to rigid oxadiazole-thiazole frameworks, contrasting with the target compound’s flexible propanamide chain .
Substituent Effects
- N-(4-Acetamidophenyl) Group: Introduces hydrogen-bond donor/acceptor sites absent in simpler analogs like N-(4-isopropylphenyl)-2-[(1-methyltetrazol-5-yl)sulfanyl]acetamide ( ), which relies on hydrophobic isopropyl interactions .
- 4-Methylphenyl Tetrazole : Compared to 2-fluorophenyl substituents in compound 30 , this group balances steric bulk and electron-donating effects, optimizing receptor affinity without steric hindrance .
Backbone Modifications
The propanamide chain in the target compound extends molecular length vs. However, this may reduce solubility, necessitating formulation adjustments .
Antibacterial Activity
Triazole derivatives (compounds 38–39 ) show MIC values of 8–16 µg/mL against E. coli, while tetrazole analogs like the target compound are hypothesized to exhibit lower MICs due to improved membrane penetration .
Anti-Inflammatory and Anti-Exudative Potential
Triazole-based 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides ( ) demonstrate anti-exudative activity comparable to diclofenac sodium (10 mg/kg dose). The target compound’s tetrazole ring may enhance COX-2 selectivity, though experimental validation is needed .
Data Tables
Table 1: Structural and Physical Properties
Table 2: SAR Highlights
Biological Activity
N-(4-acetamidophenyl)-2-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound features a complex structure incorporating a tetrazole ring, an acetamidophenyl moiety, and a sulfanyl group. The molecular formula is C_{17}H_{19}N_{5}O_{2}S, with a molecular weight of approximately 357.43 g/mol.
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit a range of biological activities including:
- Antimicrobial Activity : Compounds containing tetrazole rings have been reported to possess antimicrobial properties. Studies suggest that modifications in the substituents can enhance their efficacy against various pathogens.
- Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation, making them candidates for treating inflammatory diseases.
- Anticancer Properties : Preliminary studies indicate that certain analogs may inhibit cancer cell proliferation, although specific data on this compound remains limited.
Synthesis and Testing
A study conducted by synthesized various thioacetamides related to tetrazoles and evaluated their biological activity. The results indicated that these compounds exhibited significant plant growth regulating activity at low concentrations.
Case Studies
- Antimicrobial Testing : In a comparative study of tetrazole derivatives, compounds similar to this compound demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli when tested using the disk diffusion method.
- Anti-inflammatory Activity : A derivative with structural similarities was tested in vivo for anti-inflammatory effects using carrageenan-induced paw edema in rats. Results showed a significant reduction in edema compared to control groups.
Data Tables
| Activity Type | Compound | Tested Against | Result |
|---|---|---|---|
| Antimicrobial | N-(4-acetamidophenyl)-2-{[1-(4-methylphenyl)-tetrazol]} | S. aureus, E. coli | Significant inhibition observed |
| Anti-inflammatory | Similar thioacetamide derivative | Carrageenan-induced edema | Reduced edema by 50% |
| Anticancer | Various tetrazole analogs | Cancer cell lines | Inhibition of cell proliferation noted |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
